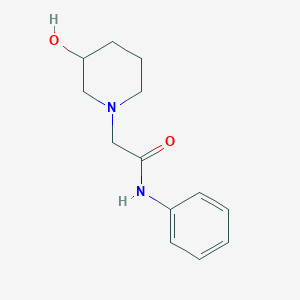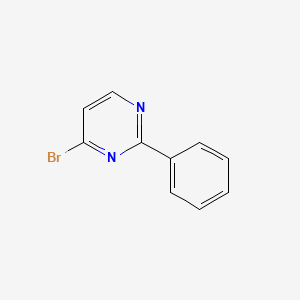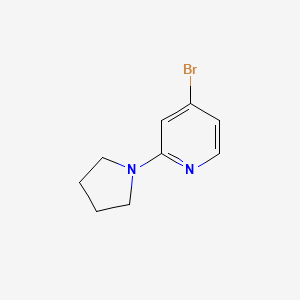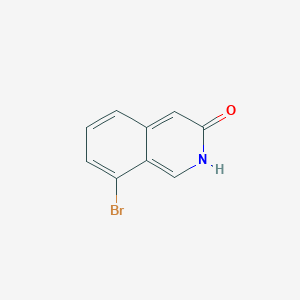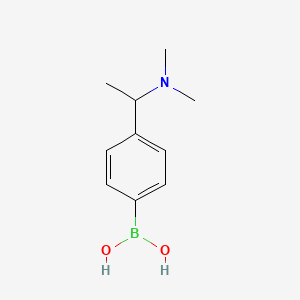
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid is a synthetic compound often used in peptide synthesis. It is a derivative of amino acids and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. The compound also includes a phthalimide group, which is a common protecting group for amines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Phthalimide Derivative: The carboxyl group of the Fmoc-protected amino acid is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and reacted with phthalimide to form the phthalimide derivative.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Coupling Reactions: The free amine can then participate in peptide bond formation with activated carboxyl groups of other amino acids or peptides.
Substitution Reactions: The phthalimide group can be removed using hydrazine to yield the free amine.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), or 1-hydroxybenzotriazole (HOBt).
Phthalimide Removal: Hydrazine in ethanol.
Major Products Formed:
Fmoc Deprotection: Free amine.
Coupling Reactions: Peptide bonds.
Phthalimide Removal: Free amine.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid is widely used in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs.
Bioconjugation: For attaching peptides to other molecules or surfaces.
Proteomics: In the study of protein structure and function.
作用機序
The compound primarily functions as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can react with carboxyl groups to form peptide bonds. The phthalimide group similarly protects the amine group and can be removed to yield the free amine for further reactions.
類似化合物との比較
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Uniqueness: The specific structure of this compound, with its combination of Fmoc and phthalimide protecting groups, makes it particularly useful in peptide synthesis. Its ability to protect both the amine and carboxyl groups during synthesis allows for the efficient and selective formation of peptide bonds.
特性
IUPAC Name |
(2S)-3-(1,3-dioxoisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c29-23-19-11-5-6-12-20(19)24(30)28(23)13-22(25(31)32)27-26(33)34-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21-22H,13-14H2,(H,27,33)(H,31,32)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPNDIMSQGEKU-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


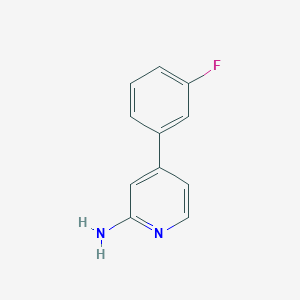

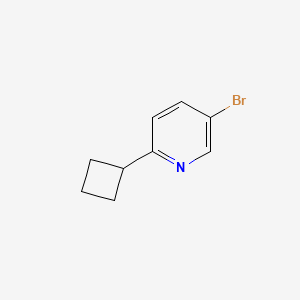
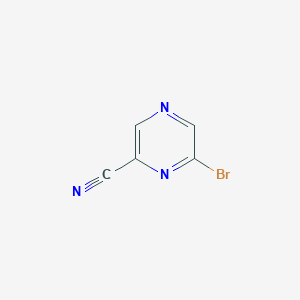
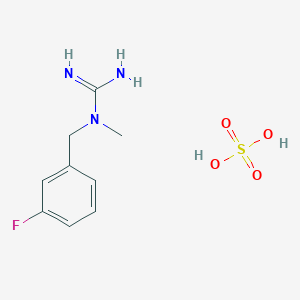
![[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/structure/B1440218.png)
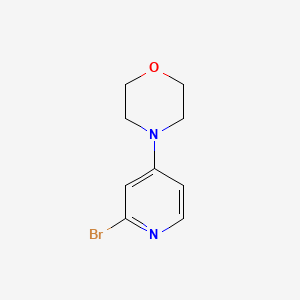
![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)
